

# Application Note: Top-Down Protein Sequencing for Phoratoxin Characterization

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Compound of Interest		
Compound Name:	Phoratoxon	
Cat. No.:	B113761	Get Quote

#### Introduction

Phoratoxins are a group of small, basic polypeptides found in the leaves and stems of the American mistletoe (Phoradendron tomentosum). These toxins belong to the thionin family of plant defense proteins and exhibit cytotoxic properties. The characterization of phoratoxin proteoforms, which arise from genetic variations and post-translational modifications (PTMs), is crucial for understanding their structure-function relationships, toxicity mechanisms, and potential therapeutic applications. Top-down proteomics offers a powerful approach for the comprehensive analysis of intact proteins, enabling the precise identification and localization of PTMs and sequence variations without the need for enzymatic digestion.[1][2] This application note provides a detailed protocol for the characterization of phoratoxin proteoforms using top-down protein sequencing.

#### Objective

To provide researchers, scientists, and drug development professionals with a detailed methodology for the extraction, purification, and characterization of phoratoxin proteoforms from plant material using top-down mass spectrometry. This protocol will enable the identification of different phoratoxin isoforms and the characterization of their post-translational modifications.

# **Experimental Protocols**

1. Phoratoxin Extraction and Purification



This protocol outlines the extraction and purification of phoratoxins from mistletoe leaves.

#### Materials:

- Fresh or lyophilized mistletoe leaves
- Extraction buffer: 0.1 M HCl
- Homogenizer or mortar and pestle
- Centrifuge and centrifuge tubes
- Solid-Phase Extraction (SPE) C18 cartridges
- SPE conditioning solution: Methanol
- SPE equilibration solution: 0.1% Trifluoroacetic acid (TFA) in water
- SPE wash solution: 0.1% TFA in 5% acetonitrile
- SPE elution buffer: 0.1% TFA in 70% acetonitrile
- Lyophilizer

#### Procedure:

- Homogenize 10 g of mistletoe leaves in 100 mL of extraction buffer.
- Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
- Collect the supernatant and filter it through a 0.45 μm filter.
- Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of equilibration solution.
- Load the filtered supernatant onto the SPE cartridge.
- Wash the cartridge with 20 mL of wash solution to remove unbound impurities.



- Elute the phoratoxins with 15 mL of elution buffer.
- Lyophilize the eluted fraction to obtain a purified phoratoxin powder.
- 2. Sample Preparation for Top-Down Mass Spectrometry

Proper sample preparation is critical for successful top-down analysis to ensure efficient ionization and fragmentation.[3][4]

- · Materials:
  - Purified phoratoxin powder
  - Buffer exchange solution: 0.1% Formic acid in water
  - Amicon Ultra centrifugal filter units (3 kDa MWCO)
  - Mass spectrometer calibration solution
- Procedure:
  - Reconstitute 1 mg of lyophilized phoratoxin in 1 mL of buffer exchange solution.
  - Transfer the solution to a 3 kDa MWCO centrifugal filter unit.
  - Centrifuge at 14,000 x g for 30 minutes.
  - Discard the flow-through and add another 1 mL of buffer exchange solution to the filter unit.
  - Repeat the centrifugation step twice to ensure complete buffer exchange.
  - Recover the concentrated, desalted phoratoxin sample.
  - Determine the protein concentration using a BCA or Bradford assay.
  - Dilute the sample to a final concentration of 1 pmol/μL in the buffer exchange solution for mass spectrometry analysis.



#### 3. Top-Down Mass Spectrometry Analysis

This protocol describes the analysis of intact phoratoxin proteoforms using a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, coupled with liquid chromatography.

- Instrumentation and Parameters:
  - Liquid Chromatography (LC):
    - Column: C4 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 μm)
    - Mobile Phase A: 0.1% Formic acid in water
    - Mobile Phase B: 0.1% Formic acid in acetonitrile
    - Gradient: 5-60% B over 30 minutes
    - Flow Rate: 200 μL/min
  - Mass Spectrometry (MS):
    - Ionization Mode: Electrospray Ionization (ESI), positive mode
    - MS1 (Intact Mass Analysis):
      - Resolution: >100,000
      - Scan Range (m/z): 300-2000
      - AGC Target: 1e6
      - Maximum Injection Time: 100 ms
    - MS2 (Tandem MS for Fragmentation):
      - Activation Method: Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD)



■ Isolation Window: 1.0-2.0 m/z

Resolution: >50,000

AGC Target: 2e5

Maximum Injection Time: 250 ms

#### 4. Data Analysis

The acquired MS and MS/MS data are processed to identify and characterize the phoratoxin proteoforms.

- Software:
  - Proteoform characterization software (e.g., ProSightPC, TopPIC)
- Workflow:
  - Deconvolution: The raw MS1 spectra are deconvoluted to determine the neutral masses of the intact phoratoxin proteoforms.
  - Database Searching: The deconvoluted masses and MS/MS fragmentation data are searched against a database containing the known phoratoxin amino acid sequences.
  - Proteoform Identification: The search results are used to identify the specific proteoforms
    present in the sample, including any mass shifts corresponding to PTMs or sequence
    variations.
  - PTM Localization: The fragmentation data from the MS/MS scans are manually or automatically analyzed to pinpoint the location of any identified PTMs on the protein sequence.

### **Data Presentation**

Table 1: Identified Phoratoxin Proteoforms



Proteoform ID	Experimental Mass (Da)	Theoretical Mass (Da)	Mass Difference (ppm)	Putative Modifications
PTX-A	5283.45	5283.42	5.7	None
PTX-B	5313.46	5313.43	5.6	Val25Ile
PTX-C	5299.44	5299.41	5.7	Asn45Asp
PTX-D	5327.48	5327.45	5.6	Acetylation
PTX-E	5363.42	5363.39	5.6	Phosphorylation

Table 2: Representative MS/MS Fragment Ions for Phoratoxin A (PTX-A)

Fragment Ion	Experimental m/z	Theoretical m/z	Mass Accuracy (ppm)
c15	1543.82	1543.81	6.5
c28	2987.54	2987.53	3.3
z12	1345.71	1345.70	7.4
z25	2789.43	2789.42	3.6

## **Visualizations**

Caption: Overall experimental workflow for phoratoxin characterization.

Caption: Principle of top-down protein sequencing.

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